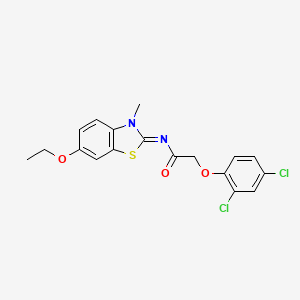
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3S and its molecular weight is 411.3. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical and Thermochemical Properties : Compounds related to the chemical of interest, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, were studied for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Additionally, their non-linear optical activity was investigated, revealing significant second-order hyperpolarizability values, which is crucial for applications in photonics and telecommunications (Mary et al., 2020).
Antitumor Activity : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural similarity with the chemical of interest, indicated considerable antitumor activity against various cancer cell lines. These findings highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Hypoglycemic Activity : Novel acetamide derivatives, including 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, were synthesized and evaluated for their hypoglycemic activity in an animal model. The compounds showed significant activity, suggesting their potential in developing treatments for diabetes (Nikaljea et al., 2012).
Antioxidant Properties : A study on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and related derivatives evaluated their antioxidant properties. The compounds demonstrated significant effects in in vitro tests, including lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Antimicrobial Activity : Various benzothiazole-based compounds, including those structurally related to the chemical , were synthesized and tested for their antimicrobial properties. These compounds showed promising activity against a range of bacteria, mycobacteria, and fungi, indicating their potential in developing new antimicrobial agents (Krátký et al., 2017).
Hypervalent Interactions in Benzothiazole Derivatives : A study focusing on hypervalent CO⋯S interactions in 1,3-benzothiazole derivatives, including 2-(4-chlorophenoxy)-2-methylpropionic acid derivatives, highlighted their significance in the context of supramolecular chemistry and potential pharmaceutical applications (Navarrete-Vázquez et al., 2012).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-3-24-12-5-6-14-16(9-12)26-18(22(14)2)21-17(23)10-25-15-7-4-11(19)8-13(15)20/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHNXSNEZWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

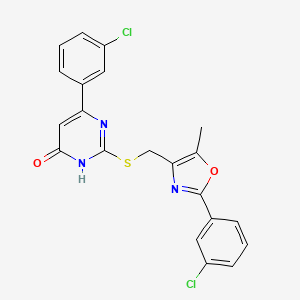
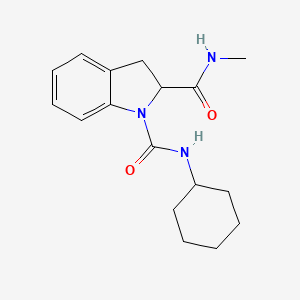

![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)
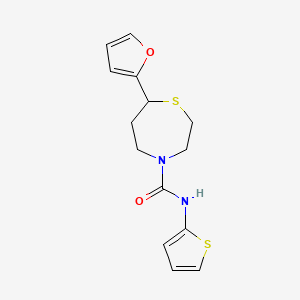
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
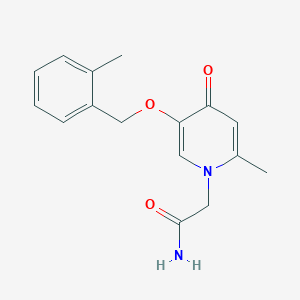

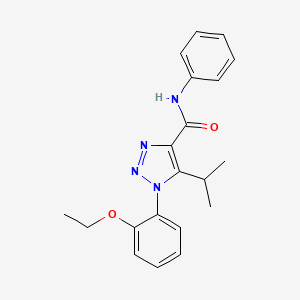
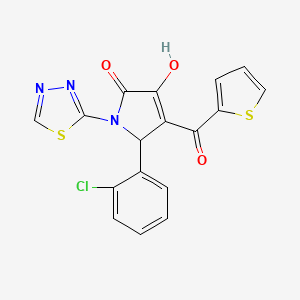
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)